![molecular formula C17H18ClNO4S B3036224 2,6-Dimethylphenyl 2-[4-chloro(methylsulfonyl)anilino]acetate CAS No. 339019-09-9](/img/structure/B3036224.png)

2,6-Dimethylphenyl 2-[4-chloro(methylsulfonyl)anilino]acetate

Descripción general

Descripción

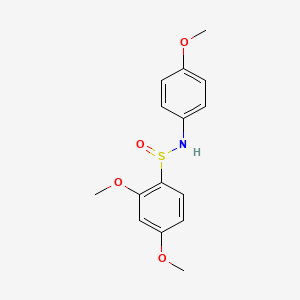

2,6-Dimethylphenyl 2-[4-chloro(methylsulfonyl)anilino]acetate, also known as DMPA 2-CMS, is an organic compound with a variety of applications in scientific research. It is a colorless crystalline solid with a melting point of 114-116°C and a molecular weight of 312.54 g/mol. DMPA 2-CMS is an important reagent in organic synthesis and has been used extensively in the preparation of a variety of compounds, including pharmaceuticals, agrochemicals, and natural products.

Aplicaciones Científicas De Investigación

Chemical Reactions and Structural Analysis

The study of the sulfonation of methyl phenyl sulfate with concentrated aqueous sulfuric acid reveals insights into the behavior of related compounds such as 2,6-dimethylaniline and its N-methylsulfonyl derivative. This research is critical in understanding the sulfonation process of similar complex molecules (Wit, D., Woldhuis, A., & Cerfontain, H., 2010).

The structure of 4-Chloro-N-(3,4-dimethylphenyl)benzenesulfonamide, a closely related compound, has been extensively studied, providing insight into the structural characteristics of similar sulfonyl aniline derivatives. This research contributes to a deeper understanding of molecular geometries and interactions in related chemical compounds (Gowda, B., Foro, S., Nirmala, P., & Fuess, H., 2010).

In studies involving triorganotin(IV) compounds, chloro- and (2,6-dimethylphenoxy)triorganostannanes have been reacted to form pentacoordinate stannate complexes. This research is valuable for understanding the solution-phase behavior and solid-state structures of similar anionic Sn(IV) species (Suzuki, M., Son, I., Noyori, R., & Masuda, H., 1990).

Mechanistic Insights and Chemical Transformations

Research on the chlorination of aryl acetates like 2,6-dimethylphenyl acetate offers insights into reaction rates and products, providing valuable knowledge on the mechanisms and effects of chlorination in similar chemical structures (Mare, P., Hannan, B. N. B., & Isaacs, N., 1977).

Investigations into the biotransformation of chemical carcinogens have identified modified anilines, such as 4-chloro-2-hydroxyaniline, as metabolites. This research is crucial for understanding the metabolic pathways and transformation of similar aniline derivatives (Kolar, G., & Schlesiger, J., 1975).

Studies on pyrimidine derivatives, including reactions with compounds like 4-chloro-2, 6-dimethylpyrimidine, contribute to the understanding of nucleophilic substitution reactions with carbanions, which is essential for the synthesis and modification of similar chemical entities (Yamanaka, H., Ogawa, S., & Konno, S., 1981).

Propiedades

IUPAC Name |

(2,6-dimethylphenyl) 2-(4-chloro-N-methylsulfonylanilino)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO4S/c1-12-5-4-6-13(2)17(12)23-16(20)11-19(24(3,21)22)15-9-7-14(18)8-10-15/h4-10H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRIXZAQVMZXPIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OC(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dimethylphenyl 2-[4-chloro(methylsulfonyl)anilino]acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

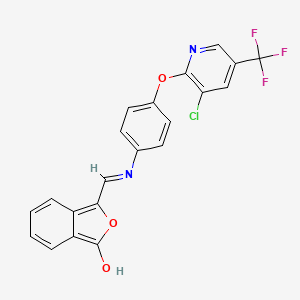

![2,4-dimethoxy-3-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfinamide](/img/structure/B3036141.png)

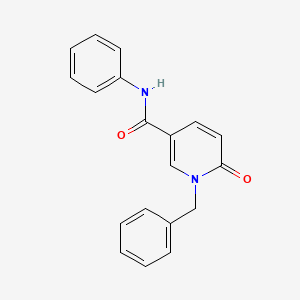

![3-[(3-Cyanobenzyl)oxy]pyrido[1,2-a]indole-10-carbonitrile](/img/structure/B3036142.png)

![5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-isopropyl-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B3036147.png)

![(4-Bromophenyl)[2-(methylamino)-1,3-thiazol-5-yl]methanone](/img/structure/B3036149.png)

![[1,1'-Biphenyl]-4-yl(2-phenyl-1,3-thiazol-5-yl)methanone](/img/structure/B3036150.png)

![3-[(2,4-dichlorobenzyl)oxy]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3036153.png)

![3-[(4-chlorobenzyl)oxy]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3036155.png)

![2-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-N~1~,N~3~-diphenylmalonamide](/img/structure/B3036158.png)

![2-(3-chlorophenyl)-5-[(E)-2-methoxy-2-phenylethenyl]furan](/img/structure/B3036161.png)

![2-(2-chlorophenyl)-5-[(E)-2-methoxy-2-phenylethenyl]furan](/img/structure/B3036162.png)

![7-[[4-Methyl-5-[2-(1,2,4-triazol-1-yl)propan-2-yl]-1,2,4-triazol-3-yl]sulfanyl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine](/img/structure/B3036163.png)